1-[(2,6-Dichlorophenyl)methyl]-4-(3,7,11-trimethyldodeca-2,6,10-trienyl)piperazine
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Overview
Description
1-[(2,6-Dichlorophenyl)methyl]-4-(3,7,11-trimethyldodeca-2,6,10-trienyl)piperazine is a complex organic compound with a unique structure that combines a piperazine ring with a dichlorophenyl and a trimethyldodecatrienyl group
Preparation Methods
The synthesis of 1-[(2,6-Dichlorophenyl)methyl]-4-(3,7,11-trimethyldodeca-2,6,10-trienyl)piperazine typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the dichlorophenyl and trimethyldodecatrienyl groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
1-[(2,6-Dichlorophenyl)methyl]-4-(3,7,11-trimethyldodeca-2,6,10-trienyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2,6-Dichlorophenyl)methyl]-4-(3,7,11-trimethyldodeca-2,6,10-trienyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,6-Dichlorophenyl)methyl]-4-(3,7,11-trimethyldodeca-2,6,10-trienyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
1-[(2,6-Dichlorophenyl)methyl]-4-(3,7,11-trimethyldodeca-2,6,10-trienyl)piperazine can be compared with other similar compounds, such as:
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound is used in the synthesis of triazolinone herbicides.
1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes: These compounds are synthesized using the Vilsmeier-Haack reagent and have applications in heterocyclic chemistry.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H38Cl2N2 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-(3,7,11-trimethyldodeca-2,6,10-trienyl)piperazine |
InChI |
InChI=1S/C26H38Cl2N2/c1-21(2)8-5-9-22(3)10-6-11-23(4)14-15-29-16-18-30(19-17-29)20-24-25(27)12-7-13-26(24)28/h7-8,10,12-14H,5-6,9,11,15-20H2,1-4H3 |
InChI Key |
GPRWIIXHPPPNHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCN1CCN(CC1)CC2=C(C=CC=C2Cl)Cl)C)C)C |
Origin of Product |
United States |
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